Dehydromonocrotaline
CAS No.: 23291-96-5
VCID: VC20755533
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionDehydromonocrotaline exhibits significant biological activity primarily through its ability to alkylate DNA. Research indicates that it preferentially targets the N7 position of guanine bases in DNA, leading to sequence-selective alkylation at specific sites (5′-GG and 5′-GA sequences). This interaction can result in the formation of piperidine-resistant multiple DNA crosslinks, which are critical in understanding its carcinogenic potential. DNA Interaction
Toxicological EffectsDehydromonocrotaline is known for its cytotoxic effects, which manifest as pulmonary, cardiac, vascular, and hepatic lesions. The compound has been extensively studied for its role in inducing pulmonary hypertension and related pathologies. PathophysiologyStudies have shown that administration of dehydromonocrotaline leads to:
Table 1: Toxicological Effects of DehydromonocrotalineHealth Risks and ExposureHuman exposure to dehydromonocrotaline typically occurs through consumption of contaminated herbal products or food grains containing components from the Crotalaria genus. The toxic effects are exacerbated by the bioactivation process involving cytochrome P450 enzymes. Risk AssessmentThe following factors contribute to the risk associated with dehydromonocrotaline:
Table 2: Risk Factors Associated with Dehydromonocrotaline
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 23291-96-5 | ||||||||
Product Name | Dehydromonocrotaline | ||||||||
Molecular Formula | C16H21NO6 | ||||||||
Molecular Weight | 323.34 g/mol | ||||||||
IUPAC Name | (1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | ||||||||
Standard InChI | InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | ||||||||
Standard InChIKey | ZONSVLURFASOJK-LLAGZRPASA-N | ||||||||
Isomeric SMILES | C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | ||||||||
SMILES | CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | ||||||||
Canonical SMILES | CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | ||||||||
Synonyms | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione; Monocrotaline Pyrrole, 3,8-Didehydromonocrotaline | ||||||||
PubChem Compound | 104764 | ||||||||
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume